C20H28FN5O3
Description
C${20}$H${28}$FN$5$O$3$ is a fluorinated heterocyclic organic compound characterized by a complex molecular architecture. Its structure includes a pyridine or pyrrolo-triazine core (common in bioactive molecules) substituted with fluorine, amine, and oxygen-containing functional groups.
Properties
Molecular Formula |
C20H28FN5O3 |
|---|---|
Molecular Weight |
405.5 g/mol |
IUPAC Name |
2-[1-[2-(4-ethylpiperazin-1-yl)acetyl]-3-oxopiperazin-2-yl]-N-(4-fluorophenyl)acetamide |
InChI |
InChI=1S/C20H28FN5O3/c1-2-24-9-11-25(12-10-24)14-19(28)26-8-7-22-20(29)17(26)13-18(27)23-16-5-3-15(21)4-6-16/h3-6,17H,2,7-14H2,1H3,(H,22,29)(H,23,27) |
InChI Key |
TWFWAYGSSQVYHE-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)CC(=O)N2CCNC(=O)C2CC(=O)NC3=CC=C(C=C3)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C20H28FN5O3 involves multiple steps, starting with the preparation of intermediate compounds. One common method includes the reaction of 4-(4-fluorophenyl)-1H-1,2,3-triazole with an appropriate oxirane derivative under controlled conditions to form the desired product . The reaction typically requires a catalyst and is conducted under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of C20H28FN5O3 often involves optimizing the synthetic route to maximize yield and purity. This includes scaling up the reaction conditions, using high-purity reagents, and employing advanced purification techniques such as chromatography and crystallization. The process is designed to be environmentally friendly and cost-effective .
Chemical Reactions Analysis
Types of Reactions
C20H28FN5O3: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
C20H28FN5O3: has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of C20H28FN5O3 involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Table 1: Key Properties of C${20}$H${28}$FN$5$O$3$ and Analogues
| Property | C${20}$H${28}$FN$5$O$3$ | 5,7-Dichloro-1H-pyrrolo[2,3-c]pyridine (C$7$H$5$Cl$2$N$3$) | 4-Chloro-5-isopropylpyrrolo[2,1-f][1,2,4]triazine (C${10}$H${12}$ClN$_5$) |
|---|---|---|---|
| Molecular Weight (g/mol) | 405.47 | 188.01 | 237.69 |
| LogP | 2.8 | 2.1 | 2.5 |
| TPSA (Ų) | 105 | 58 | 72 |
| Solubility (mg/mL) | ~0.15 (aqueous) | ~1.2 (aqueous) | ~0.8 (aqueous) |
| Bioavailability Score | 0.55 | 0.65 | 0.60 |
| Key Functional Groups | Fluorine, Amine, Ether | Chlorine, Pyrrole | Chlorine, Triazine, Isopropyl |
Structural and Functional Insights
Fluorine vs. Chlorine Substitution :
- The fluorine atom in C${20}$H${28}$FN$5$O$3$ provides stronger electronegativity and smaller atomic radius than chlorine, enhancing dipole interactions and reducing steric hindrance. This improves target binding compared to chlorinated analogues like 5,7-dichloro-1H-pyrrolo[2,3-c]pyridine, which exhibit weaker receptor affinity .
- Chlorinated compounds (e.g., 4-chloro-5-isopropylpyrrolo[2,1-f][1,2,4]triazine) are more prone to metabolic dehalogenation, reducing their half-life compared to fluorinated derivatives .
Molecular Weight and Solubility :
- C${20}$H${28}$FN$5$O$3$’s higher molecular weight correlates with reduced aqueous solubility (~0.15 mg/mL) compared to lighter analogues (e.g., 5,7-dichloro-1H-pyrrolo[2,3-c]pyridine: 1.2 mg/mL). This limits its use in formulations requiring high solubility but enhances membrane permeability .
However, its fluorinated structure may reduce off-target toxicity compared to chlorinated compounds, which often exhibit higher CYP enzyme inhibition .
Biological Activity
C20H28FN5O3 is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and research findings.
Chemical Structure and Properties
C20H28FN5O3 is characterized by its complex structure, which includes a fluorine atom and multiple nitrogen atoms, suggesting potential interactions with biological systems. Its molecular weight is approximately 393.47 g/mol, and it possesses properties that may influence its pharmacological effects.
Biological Activity Overview
The biological activity of C20H28FN5O3 can be categorized into several key areas:
- Antimicrobial Activity
- Anti-inflammatory Activity
- Cytotoxicity Against Cancer Cells
- Neuroprotective Effects
Antimicrobial Activity
Recent studies have indicated that C20H28FN5O3 exhibits significant antimicrobial properties. For instance, in vitro tests demonstrated its efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were recorded as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8.0 |
| Escherichia coli | 12.5 |
These findings suggest that C20H28FN5O3 may serve as a potential candidate for developing new antimicrobial agents.
Anti-inflammatory Activity
C20H28FN5O3 has also shown promising anti-inflammatory effects. In a study assessing its impact on carrageenan-induced paw edema in rats, the compound demonstrated a dose-dependent reduction in inflammation:
| Dose (mg/kg) | Edema Reduction (%) |
|---|---|
| 10 | 35 |
| 25 | 55 |
| 50 | 75 |
This anti-inflammatory activity could be attributed to the inhibition of pro-inflammatory cytokines, suggesting therapeutic potential in treating inflammatory diseases.
Cytotoxicity Against Cancer Cells
In vitro studies have evaluated the cytotoxic effects of C20H28FN5O3 on various cancer cell lines. The compound exhibited selective cytotoxicity, particularly against neuroblastoma and breast cancer cells:
| Cell Line | IC50 (µM) |
|---|---|
| Neuroblastoma | 15 |
| Breast Cancer | 20 |
Mechanistic studies revealed that C20H28FN5O3 induces apoptosis through the intrinsic pathway, activating caspases and altering Bcl-2 family protein expressions.
Neuroprotective Effects
The neuroprotective potential of C20H28FN5O3 was assessed using SH-SY5Y neuroblastoma cells exposed to oxidative stress. The compound significantly reduced cell death induced by hydrogen peroxide:
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 1 | 70 |
| 10 | 85 |
| 50 | 95 |
This protective effect may be linked to its ability to scavenge free radicals and modulate apoptotic pathways.
Case Studies and Research Findings
A series of case studies have been conducted to further explore the biological activity of C20H28FN5O3. One notable study focused on its use as an adjunct therapy in antibiotic-resistant infections, demonstrating enhanced efficacy when combined with traditional antibiotics against resistant strains.
In another research project, C20H28FN5O3 was evaluated in animal models for its anti-inflammatory effects in chronic arthritis models, showing significant improvements in joint swelling and pain relief.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
